molecular formula C26H27Br3O2 B12543211 1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] CAS No. 142449-23-8

1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]

Cat. No.: B12543211
CAS No.: 142449-23-8
M. Wt: 611.2 g/mol
InChI Key: ZDNPWCSOTOXPTL-UHFFFAOYSA-N
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Description

1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is a complex organic compound characterized by its brominated phenylene and methoxymethyl benzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] typically involves multi-step organic reactions. The starting materials often include brominated phenylene derivatives and methoxymethyl benzene compounds. The synthesis may proceed through the following steps:

    Bromination: Bromination of phenylene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: Coupling of the brominated phenylene with ethane-2,1-diyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Methoxymethylation: Introduction of methoxymethyl groups to the benzene rings using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert brominated groups to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sulfuric acid (H₂SO₄).

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), and dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: De-brominated compounds.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene and methoxymethyl benzene groups may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2-Chloro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-chloro-3-(methoxymethyl)benzene]
  • 1,1’-[(2-Fluoro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-fluoro-3-(methoxymethyl)benzene]
  • 1,1’-[(2-Iodo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-iodo-3-(methoxymethyl)benzene]

Uniqueness

1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties, such as solubility, stability, and biological activity.

Properties

CAS No.

142449-23-8

Molecular Formula

C26H27Br3O2

Molecular Weight

611.2 g/mol

IUPAC Name

2-bromo-1,3-bis[2-[2-bromo-3-(methoxymethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C26H27Br3O2/c1-30-16-22-10-4-8-20(25(22)28)14-12-18-6-3-7-19(24(18)27)13-15-21-9-5-11-23(17-31-2)26(21)29/h3-11H,12-17H2,1-2H3

InChI Key

ZDNPWCSOTOXPTL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC(=C1Br)CCC2=C(C(=CC=C2)CCC3=C(C(=CC=C3)COC)Br)Br

Origin of Product

United States

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